Nandrolone phenpropionate
Overview
Description
Nandrolone phenpropionate, also known as NPP, is an androgen and anabolic steroid (AAS) medication . It is primarily used in the treatment of breast cancer and osteoporosis in women . It is administered via intramuscular injection once every week . The drug is a synthetic androgen and anabolic steroid, which means it is an agonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . It has strong anabolic effects and weak androgenic effects .
Synthesis Analysis
Nandrolone phenpropionate is generally prepared from alkyl ethers of estradiol to resemble testosterone but less one carbon at the 19 position . It is a C18 steroid with androgenic and anabolic properties .Molecular Structure Analysis
The molecular formula of Nandrolone phenpropionate is C27H34O3 . Its molecular weight is 406.6 g/mol . The IUPAC name is [(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate .Chemical Reactions Analysis
Nandrolone increases production and urinary excretion of erythropoietin . It may also have a direct action on bone marrow . Nandrolone binds to the androgen receptor to a greater degree than testosterone, but due to its inability to act on the muscle in ways unmediated by the receptor, has less overall effect on muscle growth .Physical And Chemical Properties Analysis
The physical and chemical properties of Nandrolone phenpropionate include a molecular formula of C27H34O3 and a molecular weight of 406.6 g/mol .Scientific Research Applications
Clinical Use and Mechanisms
Nandrolone, a synthetic testosterone derivative, is utilized in clinical settings primarily for its anabolic effects, aiming to maximize anabolic and minimize androgenic effects. It belongs to a group known as Class II anabolic androgenic steroids (AAS), which are used both clinically and illicitly. The clinical applications focus on leveraging the anabolic properties of nandrolone for various therapeutic purposes. Despite its medical benefits, the use of nandrolone in non-prescribed contexts, particularly among adolescents and bodybuilders, is a growing concern due to its potential adverse effects. The illicit use is primarily driven by the drug's capacity to augment muscle mass and exercise tolerance (Patanè et al., 2020).
Potential Behavioral and Cognitive Alterations
Nandrolone has been linked to alterations in behavioral and cognitive functions. Extensive research indicates that exposure to nandrolone can affect spatial ability, avoidance memory, and hippocampal synaptic plasticity. It also influences behavioral functions such as aggression, depression, and anxiety. However, the results vary and are often contradictory, possibly due to differences in factors like sex, age, dosage, treatment duration, and administration route. It's noted that negative results are more common than positive ones (Niromand et al., 2021).
Effects on Reproductive and Other Physiological Systems
The use of nandrolone has been observed to induce morphological changes in the uterus and other reproductive parameters in experimental animals, indicating high reproductive risks. It's reported to cause damages and irreversible physiological changes, affecting systemic functions including the heart, brain, kidney, liver, reproductive, and musculoskeletal systems. The impact of nandrolone on these systems underscores the need for careful consideration and monitoring when used in clinical and non-clinical settings (Silva et al., 2017).
Therapeutic Use in Specific Conditions
In specific therapeutic contexts, nandrolone has been compared with other treatment modalities. For instance, its efficacy in treating anaemia of chronic kidney disease (CKD) has been assessed, indicating that it can be an alternative in resource-limited settings, particularly for older male patients. However, further research is needed to ascertain its long-term safety in these populations (Adamu et al., 2012).
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWXUGDQUBIEIZ-QNTYDACNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023353 | |
Record name | Nandrolone phenpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.58e-04 g/L | |
Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nandrolone is an androgen receptor agonist. The drug bound to the receptor complexes which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
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Product Name |
Nandrolone phenpropionate | |
CAS RN |
62-90-8 | |
Record name | Nandrolone phenylpropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nandrolone phenpropionate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062908 | |
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Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
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Record name | Nandrolone phenpropionate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23162 | |
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Record name | Nandrolone phenpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.502 | |
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Record name | NANDROLONE PHENPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF7Z9K2T3W | |
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Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 °C | |
Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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